molecular formula C24H26N2O3 B12209182 10-[(4-methoxyphenyl)carbonyl]-3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

10-[(4-methoxyphenyl)carbonyl]-3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B12209182
M. Wt: 390.5 g/mol
InChI Key: HQUXQMZSZRKEGC-UHFFFAOYSA-N
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Description

10-[(4-methoxyphenyl)carbonyl]-3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepin-1-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the methoxyphenyl group and the diazepinone core structure contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 10-[(4-methoxyphenyl)carbonyl]-3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through various synthetic routes. One common method involves the use of microwave-assisted synthesis, which has been shown to be efficient and yields high purity products . The reaction typically involves the condensation of appropriate starting materials under controlled conditions, often catalyzed by silica-supported fluoroboric acid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones under specific conditions.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

10-[(4-methoxyphenyl)carbonyl]-3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind to the benzodiazepine binding site on GABA_A receptors, which are involved in the regulation of neurotransmitter release in the central nervous system . This interaction can lead to anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders.

Comparison with Similar Compounds

Similar compounds to 10-[(4-methoxyphenyl)carbonyl]-3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one include other dibenzo[b,e][1,4]diazepin-1-one derivatives, such as:

Properties

Molecular Formula

C24H26N2O3

Molecular Weight

390.5 g/mol

IUPAC Name

5-(4-methoxybenzoyl)-6,9,9-trimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C24H26N2O3/c1-15-22-19(13-24(2,3)14-21(22)27)25-18-7-5-6-8-20(18)26(15)23(28)16-9-11-17(29-4)12-10-16/h5-12,15,25H,13-14H2,1-4H3

InChI Key

HQUXQMZSZRKEGC-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C3N1C(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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